2-[(E)-{[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)PHENOL is a complex organic compound that features a unique combination of pyridyl, trifluoromethyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridyl-4-trifluoromethylthiazole with salicylaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridyl or thiazolyl rings, potentially altering the electronic properties of the compound.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trifluoromethyl group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced pyridyl or thiazolyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 2-({[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Thiazolidine derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyridyl derivatives: Compounds containing the pyridyl group are known for their roles in coordination chemistry and as pharmacophores in drug design.
Trifluoromethyl derivatives: These compounds are widely used in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Uniqueness: 2-({[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL)PHENOL is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
Molecular Formula |
C16H10F3N3OS |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[(E)-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)14-13(11-6-3-4-8-20-11)24-15(22-14)21-9-10-5-1-2-7-12(10)23/h1-9,23H/b21-9+ |
InChI Key |
NVJTYBBUJDGOGQ-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC(=C(S2)C3=CC=CC=N3)C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NC(=C(S2)C3=CC=CC=N3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.